molecular formula C12H8BrN B12833615 4-Bromo-1-(prop-1-yn-1-yl)isoquinoline

4-Bromo-1-(prop-1-yn-1-yl)isoquinoline

Cat. No.: B12833615
M. Wt: 246.10 g/mol
InChI Key: CZQTVDBZSJYBKE-UHFFFAOYSA-N
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Description

Significance of the Isoquinoline (B145761) Core in Contemporary Organic Synthesis

The isoquinoline scaffold is a privileged structure in medicinal chemistry and organic synthesis. researchgate.net Isoquinolines are a large family of naturally occurring alkaloids and are also found in a variety of synthetic compounds with a broad spectrum of biological activities. wikipedia.orgmdpi.com The isoquinoline ring system is a key component in numerous pharmaceuticals, agrochemicals, and dyes. researchgate.netwikipedia.org

In organic synthesis, the isoquinoline core serves as a versatile precursor for the construction of complex molecular architectures. organic-chemistry.org Its derivatives have been investigated for a range of biological activities, including antihypertensive, anti-inflammatory, antioxidant, and antitumor properties. mdpi.comgoogle.com The presence of the nitrogen atom in the ring allows for various chemical modifications, and the fused benzene (B151609) ring offers sites for further functionalization. The development of new synthetic methods to produce substituted isoquinolines remains an active area of research, driven by the continuous demand for novel compounds in drug discovery and materials science. organic-chemistry.orggoogle.com

Strategic Importance of Alkynyl and Halogen Substituents in Heterocyclic Chemistry

The strategic placement of alkynyl and halogen substituents on a heterocyclic core, such as isoquinoline, is a powerful tool in modern organic synthesis. These functional groups serve as versatile handles for a wide array of chemical transformations, enabling the diversification of the core structure.

Halogen Substituents: A bromine atom, like the one found at the C4 position of the title compound, is a particularly useful functional group. The carbon-bromine bond can readily participate in a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. researchgate.net These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing a straightforward route to introduce new functional groups and build molecular complexity. The introduction of a halogen atom can provide an effective pathway for incorporating new functionalities onto the isoquinoline framework. google.com

Alkynyl Substituents: The prop-1-yn-1-yl group is a terminal alkyne, which is another highly versatile functional group in organic synthesis. Alkynes are known to participate in a wide range of reactions, including cycloadditions (such as the "click" reaction), coupling reactions, and hydrations. Propargylic alcohols, which are related to the propargyl group, are considered highly explored building blocks for constructing polycyclic systems. researchgate.net The presence of the triple bond provides a site for further elaboration of the molecule, making it a valuable synthon for creating diverse chemical libraries for screening purposes.

The combination of both a bromo and a propynyl (B12738560) group on the isoquinoline scaffold, as in 4-Bromo-1-(prop-1-yn-1-yl)isoquinoline (B6176128), offers a dual-functionalized platform for sequential or orthogonal chemical modifications.

Scope and Research Focus on this compound

The research interest in this compound stems primarily from its potential as a versatile intermediate in organic synthesis. The presence of two distinct and highly reactive functional groups—the bromo substituent and the terminal alkyne—on the stable isoquinoline core makes it a valuable building block for the synthesis of a wide range of more complex, functionalized isoquinoline derivatives.

The bromo group at the C4 position can be selectively targeted for metal-catalyzed cross-coupling reactions to introduce aryl, heteroaryl, or other carbon-based substituents. Simultaneously or sequentially, the propynyl group at the C1 position can undergo a variety of transformations, including coupling reactions, cycloadditions, or conversion to other functional groups. This dual reactivity allows for the systematic and controlled construction of diverse molecular architectures around the isoquinoline core.

While extensive research on the specific biological activities of this compound itself is not widely documented in publicly available literature, its strategic importance lies in its utility for creating libraries of novel isoquinoline derivatives. These derivatives can then be screened for a wide range of potential applications, including in medicinal chemistry, materials science, and as fluorescent probes. mdpi.com The compound serves as a key starting material for the exploration of the chemical space around the isoquinoline scaffold, which is known to be rich in biologically active compounds. researchgate.netwikipedia.org

Properties

Molecular Formula

C12H8BrN

Molecular Weight

246.10 g/mol

IUPAC Name

4-bromo-1-prop-1-ynylisoquinoline

InChI

InChI=1S/C12H8BrN/c1-2-5-12-10-7-4-3-6-9(10)11(13)8-14-12/h3-4,6-8H,1H3

InChI Key

CZQTVDBZSJYBKE-UHFFFAOYSA-N

Canonical SMILES

CC#CC1=NC=C(C2=CC=CC=C21)Br

Origin of Product

United States

Synthetic Methodologies for 4 Bromo 1 Prop 1 Yn 1 Yl Isoquinoline and Analogous Structures

Direct Synthetic Routes to 4-Bromo-1-(prop-1-yn-1-yl)isoquinoline (B6176128)

The most direct and convergent synthetic route to this compound involves a late-stage carbon-carbon bond formation. This is predominantly accomplished via a Sonogashira cross-coupling reaction. The key to this approach is the use of a di-halogenated or halo-activated isoquinoline (B145761) precursor, such as 4-bromo-1-iodoisoquinoline (B13097173) or 4-bromo-1-chloroisoquinoline.

In this scenario, the differential reactivity of the halogens (I > Br > Cl) under palladium catalysis allows for the selective coupling of the prop-1-yn-1-yl group at the more reactive C1 position, leaving the C4-bromo substituent intact. This final-step functionalization is the core of the direct synthetic strategy and is detailed further in section 2.3.1.

Precursor Synthesis: Methodologies for 4-Bromoisoquinoline (B23445) Scaffolds

The creation of the 4-bromoisoquinoline core is a critical prerequisite. Several distinct methodologies have been developed to synthesize this scaffold, ranging from cyclization reactions that incorporate the bromine atom to direct bromination of the pre-formed isoquinoline ring.

A selective method for synthesizing 4-bromoisoquinolines involves the palladium-catalyzed electrocyclic reaction of 2-alkynyl benzyl (B1604629) azides. researchgate.net This process facilitates the formation of the isoquinoline ring system with simultaneous incorporation of a bromine atom at the C4 position. The reaction is typically carried out using a catalytic system composed of palladium(II) bromide and copper(II) bromide, with lithium bromide serving as the bromine source and acetonitrile (B52724) as the solvent. researchgate.net This methodology is attractive as it constructs the desired brominated heterocycle in a single, efficient step from an acyclic precursor. researchgate.netgoogle.com

Table 1: Palladium-Catalyzed Synthesis of 4-Bromoisoquinoline Derivatives

Starting Material (2-Alkynyl Benzyl Azide) Catalyst System Additive Solvent Product Yield (%)
R¹=Ph, R²=H PdBr₂/CuBr₂ LiBr MeCN 4-Bromo-3-phenylisoquinoline 75
R¹=o-MeC₆H₄, R²=H PdBr₂/CuBr₂ LiBr MeCN 4-Bromo-3-(o-tolyl)isoquinoline 72
R¹=p-MeOC₆H₄, R²=H PdBr₂/CuBr₂ LiBr MeCN 4-Bromo-3-(p-methoxyphenyl)isoquinoline 78

Data sourced from Zhang, H.-P., et al. (2013). researchgate.net

While not involving a deoxygenation step, a related and modern approach is the metal-free brominative annulation of 2-alkynyl arylimidates to form 4-bromoisoquinolines. acs.org This method utilizes a transient bromoiodane, generated in situ, to mediate the cyclization at room temperature. This strategy provides a mild and efficient route to various substituted 4-bromoisoquinolines. acs.org The reaction proceeds through a brominative annulation pathway, offering an alternative to metal-catalyzed methods.

Table 2: Metal-Free Brominative Annulation for 4-Bromoisoquinoline Synthesis

Substrate (2-Alkynyl Arylimidate) Product Yield (%)
1-methoxy-3-phenyl derivative 4-Bromo-1-methoxy-3-phenylisoquinoline 82
1-methoxy-3-(o-tolyl) derivative 4-Bromo-1-methoxy-3-(o-tolyl)isoquinoline 64
1-methoxy-3-(naphthalen-2-yl) derivative 4-Bromo-1-methoxy-3-(naphthalen-2-yl)isoquinoline 85

Data sourced from Kumar, A., et al. (2024). acs.org

Direct bromination of the parent isoquinoline molecule is a classical approach to introduce a bromine atom onto the heterocyclic core. The regioselectivity of this electrophilic substitution is highly dependent on the reaction conditions.

One established method involves heating isoquinoline hydrochloride with molecular bromine in nitrobenzene (B124822) at high temperatures (e.g., 180°C). prepchem.com This process leads to the formation of 4-bromoisoquinoline, although controlling the formation of byproducts can be challenging.

An alternative strategy employs N-bromosuccinimide (NBS) as the brominating agent in concentrated sulfuric acid at low temperatures. orgsyn.org While this procedure has been optimized for the synthesis of 5-bromoisoquinoline, careful control of temperature is crucial to manage the regioselectivity, as other isomers, including the 4-bromo derivative, can be formed. orgsyn.org The strong acidic medium protonates the ring nitrogen, directing the electrophilic attack.

Introduction of the Prop-1-yn-1-yl Moiety onto Isoquinoline Systems

Once the 4-bromoisoquinoline scaffold is obtained and further functionalized with a leaving group (e.g., I, Cl, OTf) at the C1 position, the final step is the introduction of the propyne (B1212725) group.

The Sonogashira reaction is the premier method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst (e.g., CuI) and an amine base (e.g., triethylamine, diisopropylamine). organic-chemistry.org

To synthesize this compound, a 1-halo-4-bromoisoquinoline is coupled with propyne. Propyne is a gas at room temperature, which can present handling challenges. Modern procedures often utilize a commercially available solution of propyne in THF or generate it in situ to ensure safety and controlled stoichiometry. organic-chemistry.orgresearchgate.net The reaction can be performed under mild conditions, often at temperatures ranging from -78°C to room temperature, making it compatible with a wide range of functional groups. organic-chemistry.org The palladium-copper catalytic system efficiently couples propyne to the C1 position of the isoquinoline ring to furnish the final product. wikipedia.orgorganic-chemistry.org

Table 3: Representative Conditions for Sonogashira Coupling with Propyne

Aryl Halide Alkyne Catalyst System Base Solvent Temperature
Aryl Iodide Propyne (THF solution) Pd(PPh₃)₂Cl₂, CuI Et₃N THF -78°C to RT
Aryl Bromide Propyne (gas) Pd catalyst, CuI Amine Various Ambient to Elevated

Data generalized from sources discussing Sonogashira reactions with propyne. organic-chemistry.orgresearchgate.net

Grignard Reagent-Mediated Alkynylation with Propargyl Bromides

The introduction of an alkynyl group, such as a propargyl moiety, onto a heterocyclic scaffold can be effectively achieved through nucleophilic substitution or addition reactions involving organometallic reagents. Grignard reagents, formed from the reaction of magnesium metal with an organic halide, are potent carbon-based nucleophiles widely used for forming new carbon-carbon bonds. masterorganicchemistry.com In the context of synthesizing alkynylated isoquinolines, a propargyl Grignard reagent, prepared from propargyl bromide and magnesium, can serve as the key building block.

This method typically involves the reaction of the propargyl Grignard reagent with an electrophilic isoquinoline precursor. For instance, a 1-haloisoquinoline could undergo a cross-coupling reaction, or a Grignard reagent could add to a suitable carbonyl group on a precursor that is then cyclized to form the isoquinoline ring. The Barbier-type reaction, a one-pot variation, uses metals like indium or zinc to mediate the coupling of propargyl bromide with carbonyl compounds, offering a convenient route to homopropargylic alcohols which can be valuable intermediates. nih.govmdpi.com Iron-catalyzed cross-coupling reactions between propargyl bromides and alkylmagnesium reagents have also been developed, providing pathways to either allene (B1206475) or propargyl-coupled products depending on the reaction conditions. researchgate.net The regioselectivity of these reactions is a critical factor, as the propargyl Grignard reagent can exist in equilibrium with its allenic isomer, potentially leading to a mixture of products. mdpi.comresearchgate.net

C-H Alkynylation Methodologies on Isoquinoline Derivatives

Direct C-H alkynylation represents a highly atom-economical and efficient strategy for modifying heterocyclic cores, as it avoids the pre-functionalization of the substrate. While direct C-H alkynylation on the isoquinoline nucleus itself is a developing area, related methodologies for constructing the ring system via C-H activation have been established.

One notable approach involves a three-component cascade reaction using aryl ketones, hydroxylamine (B1172632), and alkynes, catalyzed by rhodium(III). nih.gov This process begins with the condensation of an aryl ketone and hydroxylamine to form an oxime in situ. nih.gov The rhodium catalyst then facilitates the activation of an ortho C-H bond of the aryl ketone oxime, which subsequently undergoes cyclization with an internal alkyne. nih.gov This protocol allows for the rapid assembly of multisubstituted isoquinolines from readily available starting materials. nih.gov This strategy highlights the potential of C-H activation for forging the isoquinoline scaffold with incorporated alkynyl groups, which could be adapted to produce structures analogous to this compound.

Cascade and Multicomponent Reactions Leading to Isoquinoline Derivatives with Bromo- and Alkynyl Functionalities

Cascade and multicomponent reactions are powerful tools in modern organic synthesis, enabling the construction of complex molecules in a single operation, thereby increasing efficiency and reducing waste. Several such strategies have been developed for the synthesis of isoquinolines bearing both bromo and alkynyl substituents.

Palladium-Catalyzed Domino Heck/Intermolecular Cross-Coupling Approaches

Palladium catalysis is central to many sophisticated synthetic transformations, including domino reactions for building heterocyclic systems. acs.org A highly efficient palladium-catalyzed Heck-type cascade process has been developed using 2-(1-alkynyl)benzaldimines as substrates to produce a range of 4-alkylated isoquinoline derivatives. rsc.org This reaction is initiated by a Heck reaction, where the resulting σ-alkylpalladium(II) intermediate activates the alkyne for an intramolecular nucleophilic attack by the imine nitrogen, leading to cyclization. rsc.org

This cascade can be extended to a three-component synthesis of 3,4-disubstituted isoquinolines. acs.org The process involves the coupling of readily available N-tert-butyl-2-(1-alkynyl)benzaldimines with various organic halides (including aryl, allylic, and benzylic halides). acs.org The selectivity between forming mono- or disubstituted isoquinolines is dependent on the coordination of the alkyne within the imine substrate to the palladium(II) intermediate. acs.org A related domino Heck cyclization/Hiyama coupling reaction traps the σ-alkylpalladium intermediate with arylsilanes, offering a sustainable alternative to traditional Suzuki couplings. rsc.org

Palladium-Catalyzed Cascade Cyclization-Coupling of Allenamides with Bromoaryl Moieties

An elegant palladium-catalyzed cascade reaction has been devised for the synthesis of highly substituted 1,2-dihydroisoquinolines. mdpi.com This methodology utilizes trisubstituted allenamides containing a bromoaryl moiety, which are coupled with arylboronic acids. mdpi.com The allenamide substrates are conveniently prepared in one step from readily available propargylamines. mdpi.com

The reaction proceeds under optimized conditions using a palladium acetate (B1210297) catalyst, a phosphine (B1218219) ligand (P(o-tolyl)3), and a base in a dioxane/water solvent system. mdpi.com The proposed mechanism involves an intramolecular cyclization of the allenamide onto the palladium center, followed by transmetallation with the arylboronic acid to form the final substituted 1,2-dihydroisoquinoline (B1215523) product. mdpi.com This method provides a concise route to a variety of complex isoquinoline derivatives. mdpi.com

Reaction Catalyst Ligand Base Solvent Temp (°C) Product Type Ref
Cascade Cyclization-CouplingPd(OAc)2 (10 mol%)P(o-tolyl)3 (20 mol%)NaOH (5 equiv.)dioxane/H2O (4/1)80Substituted 1,2-dihydroisoquinolines mdpi.com

Photoinduced Cascade Synthetic Strategies

Photochemistry offers unique pathways for chemical reactions, often proceeding under mild conditions. A photoinduced, tungsten-catalyzed cascade synthesis has been reported for producing pyrrolo[2,1-a]isoquinoline (B1256269) derivatives. rsc.org This reaction involves a [3+2] cycloaddition-aromatization of a dihydroisoquinoline ester with reactants like maleic anhydride (B1165640) or an acrylate. rsc.org The process is notable for its tolerance of a wide range of functional groups, including bromides. rsc.org The key to the cascade is the in situ formation of an ion-pair intermediate. rsc.org While the final product is a fused isoquinoline system, this photochemical strategy demonstrates a modern approach to constructing complex isoquinoline-based structures that could potentially be adapted for the target compound. rsc.org

Domino Imination/Cycloisomerization from 2-Propargylbenzaldehydes

A microwave-promoted domino reaction provides an efficient synthesis of 3-benzyl isoquinolines starting from 2-propargylbenzaldehydes. rsc.orgrsc.org This method involves a domino imination/cycloisomerization sequence in the presence of ammonium (B1175870) acetate, which serves as the nitrogen source. rsc.orgresearchgate.net The reaction proceeds under mild conditions to afford good yields of the isoquinoline products. rsc.org

Two plausible mechanisms are proposed for the critical cycloisomerization step. rsc.org The first involves a direct 6-exo-dig cyclization of the triple bond by the in situ formed imine, followed by isomerization. rsc.org The second pathway suggests that the reaction conditions promote the isomerization of the alkyne to an allene, which then undergoes an intramolecular nucleophilic attack to form the isoquinoline ring directly. rsc.org This methodology provides a straightforward and effective entry into the isoquinoline nucleus from easily accessible building blocks. rsc.org

Starting Material Reagent Conditions Product Type Ref
2-PropargylbenzaldehydesAmmonium AcetateMicrowave irradiation3-Benzylisoquinolines rsc.orgrsc.org

Rhodium(III)-Catalyzed Annulation Reactions

Rhodium(III)-catalyzed reactions, particularly those involving C-H activation and annulation, have emerged as a powerful and efficient strategy for the synthesis of the isoquinoline scaffold. These methods offer high regioselectivity and functional group tolerance, making them valuable for constructing complex isoquinoline derivatives. The general approach involves the reaction of an aryl precursor containing a directing group with an alkyne or an alkyne surrogate, facilitated by a rhodium(III) catalyst.

A key feature of these reactions is the use of an oxidizing directing group on the aryl starting material, which facilitates the C-H activation and subsequent annulation cascade. Various directing groups have been successfully employed, including those on aryl ketone O-acyloximes and hydrazones. acs.orgacs.orgnih.gov For instance, a method utilizing aryl ketone O-acyloxime derivatives and internal alkynes has been developed with a [Cp*RhCl₂]₂-NaOAc catalyst system. acs.orgnih.gov This transformation proceeds through a redox-neutral sequence involving ortho-rhodation and subsequent C-N bond formation, where the N-O bond of the oxime derivative functions as an internal oxidant. acs.orgnih.gov

Another approach involves the use of a hydrazone as a new oxidizing directing group for the synthesis of highly substituted isoquinolines via Rh(III)-catalyzed C-H bond activation and annulation without the need for an external oxidant. acs.org This reaction proceeds through the formation of C-C and C-N bonds, coupled with the cleavage of the N-N bond. acs.org

While the direct synthesis of this compound via a one-step Rh(III)-catalyzed annulation has not been explicitly detailed, related methodologies for the synthesis of 4-bromo-1,2-dihydroisoquinolines have been reported. nih.govresearchgate.net This synthesis proceeds from 4-(2-(bromomethyl)phenyl)-1-sulfonyl-1,2,3-triazoles, where a bromonium ylide is proposed as a key intermediate. nih.govresearchgate.net This intermediate is formed through the intramolecular nucleophilic attack of the benzyl bromide on an α-imino rhodium carbene. nih.govresearchgate.net

The introduction of substituents at the 1-position of the isoquinoline ring is commonly achieved through the choice of the alkyne coupling partner. The annulation of various aryl precursors with both symmetrical and unsymmetrical alkynes allows for the incorporation of a wide range of functional groups at this position. For example, the reaction of N-alkyl benzamides with alkynes using an Rh(III) catalyst has been shown to produce isoquinolones with regioselectivity dependent on the alkyne substituents. rsc.org Similarly, the reaction of aryl ketone O-acyloximes with internal alkynes leads to substituted isoquinolines. acs.orgnih.gov

The versatility of Rh(III)-catalyzed C-H activation/annulation reactions is further demonstrated by the synthesis of 1-aminoisoquinolines from aryl amidines and α-substituted ketones under mild conditions. nih.govacs.org This highlights the broad substrate scope and functional group tolerance of these methods.

The following table summarizes representative Rh(III)-catalyzed annulation reactions for the synthesis of substituted isoquinoline and isoquinolone cores, which are analogous to the target compound's scaffold.

Starting MaterialCoupling PartnerCatalyst SystemProduct TypeReference
Aryl Ketone O-AcyloximeInternal Alkyne[Cp*RhCl₂]₂/NaOAcSubstituted Isoquinoline acs.orgnih.gov
Hydrazone-functionalized AreneAlkyneRh(III) catalystHighly Substituted Isoquinoline acs.org
N-Alkyl BenzamideAlkyneRh(III) catalystIsoquinolone rsc.org
4-(2-(bromomethyl)phenyl)-1-sulfonyl-1,2,3-triazole-Rhodium(II) catalyst4-Bromo-1,2-dihydroisoquinoline nih.govresearchgate.net
Aryl Amidineα-MsO/TsO/Cl KetoneRh(III) catalyst1-Aminoisoquinoline nih.govacs.org
BenzylamineNon-terminal AlkyneRh(III) catalystIsoquinoline Derivative elsevierpure.com

These methodologies underscore the potential of rhodium(III)-catalyzed reactions for the targeted synthesis of complex isoquinolines like this compound, likely through a multi-step approach involving the initial formation of a functionalized isoquinoline core followed by subsequent modifications.

Reaction Mechanisms and Mechanistic Investigations in the Synthesis of 4 Bromo 1 Prop 1 Yn 1 Yl Isoquinoline

Radical-Mediated Reaction Pathways

Radical cascade reactions have emerged as a powerful tool for the synthesis of complex heterocyclic structures like isoquinoline-1,3(2H,4H)-diones from acryloyl benzamides. rsc.org These reactions often involve the generation of a radical species that initiates a series of intramolecular events, leading to the formation of the heterocyclic core. While direct evidence for the synthesis of 4-Bromo-1-(prop-1-yn-1-yl)isoquinoline (B6176128) via a radical-mediated pathway is not extensively documented, the principles of radical cyclization are relevant.

Mechanistic proposals for related syntheses suggest that a radical addition can be followed by a cyclization cascade. researchgate.net For instance, in some visible-light-mediated reactions, a bromine radical can be generated from a suitable precursor. researchgate.net A proposed general mechanism could involve the formation of a radical on a precursor molecule, which then undergoes an intramolecular cyclization. The regioselectivity of such cyclizations (e.g., 5-exo vs. 6-endo) is a critical aspect, often governed by kinetic and thermodynamic factors. nih.govresearchgate.net In the context of isoquinoline (B145761) synthesis, a 6-endo cyclization would be required to form the six-membered pyridine (B92270) ring. Mechanistic studies on similar systems have sometimes proposed a stepwise hydrogen atom transfer (HAT)/radical recombination mechanism. nih.gov

Palladium-Catalyzed Mechanistic Cycles

The catalytic cycle in palladium-mediated isoquinoline synthesis is a well-orchestrated sequence of transformations.

Oxidative Addition : The cycle often begins with the oxidative addition of a low-valent palladium(0) species to an aryl halide (e.g., a substituted 2-bromobenzaldehyde (B122850) derivative). This step forms a palladium(II) intermediate. nih.gov In syntheses starting from other precursors, the palladium catalyst interacts with the starting materials to form a reactive organopalladium species. mdpi.com

Migratory Insertion : Following the initial activation, an unsaturated component, such as an alkyne, undergoes migratory insertion into the palladium-carbon bond. mdpi.com In this step, the alkyne coordinates to the palladium center and then inserts into the Pd-C bond, forming a new carbon-carbon bond and a vinylpalladium intermediate. This step is crucial for building the carbon framework of the target molecule.

Reductive Elimination : The final key step is reductive elimination, where a new bond is formed between two ligands on the palladium center, and the final product is released. This process regenerates the catalytically active palladium(0) species, allowing the cycle to continue. nih.gov In the context of forming 4-bromoisoquinolines, this step would forge a C-N or C-C bond to close the ring, expelling the palladium catalyst. researchgate.net

A plausible mechanism for a related palladium-catalyzed C–H activation/annulation reaction involves the coordination of a directing group to the palladium center, followed by C-H bond cleavage to form a palladacycle. Migratory insertion of an alkyne or allene (B1206475) then occurs, followed by reductive elimination to yield the heterocyclic product and regenerate the catalyst. mdpi.com

During the palladium-catalyzed cycle, various intermediates are formed, with σ-alkylpalladium species playing a pivotal role. After the migratory insertion of an alkyne into a Pd-C bond, a σ-vinylpalladium intermediate is generated. nih.gov In other scenarios, such as those involving allenes, a σ-alkylpalladium intermediate can be formed. mdpi.com

These intermediates are not merely transient species; they are key players that dictate the course of the subsequent cyclization. The geometry and electronic properties of the σ-alkylpalladium intermediate influence the feasibility and regioselectivity of the ring-closing step. The subsequent transformation of this intermediate, often through reductive elimination or further intramolecular reactions, leads to the final cyclized product. mdpi.com

Intramolecular Cyclization Mechanisms

The final ring-forming step is critical in any isoquinoline synthesis. This intramolecular cyclization can proceed through several distinct mechanistic pathways, depending on the substrate and reaction conditions.

Electrocyclic reactions are a class of pericyclic reactions that involve the formation of a σ-bond between the ends of a linear conjugated system to generate a cyclic compound. The synthesis of 4-bromoisoquinolines from 2-alkynyl benzyl (B1604629) azides is a prime example of a process involving an electrocyclic reaction. researchgate.net In this methodology, the 2-alkynyl benzyl azide (B81097) undergoes a palladium-catalyzed reaction that facilitates the cyclization. researchgate.net

The proposed mechanism likely involves the initial reaction of the azide with the palladium catalyst, followed by nitrogen extrusion and the formation of a vinylidene or related reactive intermediate which then undergoes a 6π-electrocyclization to form the aromatic isoquinoline ring. The presence of a bromine source in the reaction mixture allows for the incorporation of the bromine atom at the C4 position. A study demonstrated that using a combination of PdBr₂, CuBr₂, and LiBr in acetonitrile (B52724) selectively yields 4-bromoisoquinoline (B23445) derivatives. researchgate.net

Table 1: Selected Results for the Palladium-Catalyzed Synthesis of 4-Bromoisoquinolines

EntryProductYield (%)
1HPh2a75
2Ho-MeC₆H₄2b72
3Hp-MeOC₆H₄2c78

Data sourced from a study on the selective synthesis of 4-bromoisoquinoline. researchgate.net The table shows the yields for different substituted 2-alkynyl benzyl azides converted to the corresponding 4-bromoisoquinolines.

According to Baldwin's rules for ring closure, the 6-endo-dig cyclization, where a nucleophile attacks the internal carbon of a triple bond to form a six-membered ring, is generally disfavored kinetically compared to the 5-exo-dig pathway. ub.edu However, numerous exceptions exist, and reaction conditions can be tuned to favor the 6-endo product. rsc.org This pathway is particularly relevant for the synthesis of six-membered heterocyclic rings like isoquinolines from acyclic precursors containing an alkyne.

Intramolecular Nucleophilic Attack Inducement

The construction of the isoquinoline core is frequently accomplished through an intramolecular cyclization, which constitutes the key ring-forming step. In the context of synthesizing a 1-alkynyl-substituted isoquinoline, this process typically involves the nucleophilic attack of a nitrogen-containing functional group onto an alkyne moiety within the same molecule.

One of the most relevant and powerful methods for constructing substituted isoquinolines is the Larock isoquinoline synthesis, which involves the palladium-catalyzed coupling of o-haloaldimines with internal alkynes. acs.org A plausible pathway for the synthesis of a 1-alkynyl isoquinoline derivative would involve a precursor such as an N-protected 2-(1-alkynyl)benzaldimine. The mechanism proceeds via the formation of a vinylpalladium intermediate, followed by the intramolecular nucleophilic attack of the imine nitrogen onto the palladium-activated alkyne. This cyclization step is crucial and leads to the formation of the heterocyclic ring system. Subsequent elimination and aromatization steps yield the final isoquinoline product. nih.gov

Another well-documented strategy involves the cyclization of 2-alkynyl benzyl azides. researchgate.netorganic-chemistry.org In this approach, the reaction is believed to proceed through the coordination of a metal catalyst, such as palladium or silver, to the alkyne. This activation facilitates a regioselective intramolecular attack by the azide nitrogen, leading to a vinylidene or a related intermediate. Subsequent rearrangement, nitrogen extrusion, and aromatization afford the isoquinoline skeleton. organic-chemistry.org The attack of the internal nitrogen nucleophile on the alkyne is the pivotal event that constructs the core structure of the molecule.

In isoquinoline systems, positions 1 and 3 are susceptible to nucleophilic attack, particularly when activated. quimicaorganica.orgyoutube.com For the synthesis of 1-substituted isoquinolines, the cyclization is designed to specifically favor the attack at the carbon atom destined to become C1 of the heterocyclic ring. The nature of the starting materials, the catalyst, and the reaction conditions are all tailored to induce this specific intramolecular nucleophilic event.

Role of Catalysts, Ligands, and Additives in Reaction Selectivity and Efficiency

The selectivity and efficiency of synthetic routes toward substituted isoquinolines are profoundly influenced by the choice of catalysts, ligands, and chemical additives. Palladium and copper are the most common metals employed in these transformations. nih.gov

A particularly illustrative example is the selective synthesis of 4-bromoisoquinolines from 2-alkynyl benzyl azide precursors. Research has demonstrated that the reaction outcome can be precisely controlled by the additive used in a palladium-catalyzed system. researchgate.net Specifically, the reaction of a 2-alkynyl benzyl azide with PdBr₂ can be steered to produce either a 4-bromoisoquinoline or a 4-bromoisoquinolin-1(2H)-one by selecting the appropriate additives.

In this system, the use of PdBr₂ as the catalyst in acetonitrile (MeCN) with copper(II) bromide (CuBr₂) and lithium bromide (LiBr) as additives selectively yields the 4-bromoisoquinoline. The bromide ions from the additives are incorporated into the product at the 4-position. Conversely, if acetic acid (HOAc) is used as the additive in a different solvent like 1,2-dichloroethane (B1671644) (CH₂ClCH₂Cl), the reaction pathway shifts to produce the 4-bromoisoquinolin-1(2H)-one, where an oxygen atom is incorporated at the 1-position. researchgate.net

The following table, based on data for the synthesis of 4-bromo-3-phenylisoquinoline, demonstrates the critical role of additives in directing reaction selectivity. researchgate.net

Table 1: Effect of Additives on the Palladium-Catalyzed Cyclization of 2-(phenylethynyl)benzyl azide

Catalyst System Additive (equiv.) Solvent Product Ratio (4-bromo-isoquinoline : 4-bromo-isoquinolone) Isolated Yield (%) of Major Product
PdBr₂ (5 mol%) CuBr₂ (3), LiBr (2) MeCN 100 / 0 78
PdBr₂ (5 mol%) CuBr₂ (3) MeCN 70 / 30 55
PdBr₂ (5 mol%) HOAc (2) CH₂ClCH₂Cl/H₂O Trace / 100 83
PdBr₂ (5 mol%) HOAc (2) CH₂ClCH₂Cl Trace / 100 70

This demonstrates that CuBr₂ and LiBr are crucial for promoting the formation and bromination pathway to yield the desired 4-bromoisoquinoline, while acetic acid facilitates a hydration/oxidation cascade to form the isoquinolone. Ligands also play a vital role; for instance, in the asymmetric Larock synthesis, chiral phosphine (B1218219) ligands like Walphos are essential for achieving high enantioselectivity. acs.org The ligand's structure can influence the geometry of the catalytic complex, thereby dictating the stereochemical outcome of the reaction.

Computational Chemistry Approaches to Elucidate Reaction Mechanisms and Stereoselectivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for unraveling the complex mechanisms of metal-catalyzed reactions, including the synthesis of isoquinolines. nih.gov These theoretical studies provide detailed insights into reaction pathways, transition state energies, and the roles of various components in the reaction mixture, which are often difficult to ascertain through experimental means alone.

For instance, DFT calculations have been successfully applied to the asymmetric Larock isoquinoline synthesis to clarify the catalytic mechanism and the origin of enantioselectivity. acs.org Such studies can map out the entire catalytic cycle, identifying the structures of key intermediates such as the oxidative addition complex, the vinylpalladium species, and the cyclized product before reductive elimination. By calculating the energy barriers for different potential pathways, researchers can predict which route is most favorable and how the choice of ligand influences this preference.

In the context of the asymmetric synthesis of axially chiral 3,4-disubstituted isoquinolines, DFT calculations have shown how a specific chiral ligand (Walphos SL-W002-1) interacts with the palladium center and the substrates to favor the formation of one enantiomer over the other. acs.org The calculations can pinpoint the exact interactions—such as steric hindrance or electronic effects—in the transition state of the stereodetermining step that are responsible for the observed selectivity.

While a specific computational study on the synthesis of this compound has not been reported, the principles derived from studies on analogous systems are directly applicable. DFT methods could be used to:

Model the oxidative addition of a precursor to a palladium(0) catalyst.

Investigate the energetics of the intramolecular nucleophilic attack of the nitrogen onto the alkyne.

Explain the regioselectivity of the bromine incorporation at the 4-position.

Predict the most effective catalyst-ligand combination for optimizing reaction yield and selectivity.

These computational approaches provide a molecular-level understanding that is crucial for rational catalyst design and the development of new, more efficient synthetic methods for this class of compounds.

Applications in Advanced Organic Synthesis and Material Science

Role as a Versatile Synthetic Intermediate in Organic Synthesis

The primary application of 4-Bromo-1-(prop-1-yn-1-yl)isoquinoline (B6176128) lies in its role as a versatile synthetic intermediate. The presence of two distinct reactive sites, the C-Br bond and the terminal alkyne, allows for a wide array of subsequent chemical modifications. The bromine atom can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, enabling the introduction of a wide range of aryl, heteroaryl, and amino substituents at the 4-position.

Simultaneously, the prop-1-yn-1-yl group is a gateway to a plethora of chemical transformations. The terminal alkyne can undergo Sonogashira coupling, "click" chemistry (Huisgen cycloaddition), and various cyclization reactions. This dual reactivity allows for a modular and convergent approach to the synthesis of highly substituted isoquinoline (B145761) derivatives.

A common synthetic route to access this key intermediate involves the Sonogashira coupling of a suitable di-halogenated isoquinoline precursor with propyne (B1212725). For instance, the coupling of 1,4-dibromoisoquinoline (B189537) with propyne under palladium and copper catalysis provides a direct route to This compound . The reaction conditions for such transformations are generally mild and tolerate a variety of functional groups. organic-chemistry.orgwikipedia.orgorganic-chemistry.org

Table 1: Representative Synthesis of Arylpropynes via Sonogashira Coupling

Aryl HalideAlkyneCatalyst SystemBaseSolventTemperature (°C)Yield (%)Reference
2-IodobenzaldehydePropynePd(PPh₃)₂Cl₂/CuIEt₃NTHF-78 to RT85-94 organic-chemistry.org
1-Iodo-4-nitrobenzenePropynePd(PPh₃)₂Cl₂/CuIEt₃NTHF-78 to RT92 organic-chemistry.org
1-Bromo-4-iodobenzeneTrimethylsilylacetylenePd(PPh₃)₄/CuIEt₃NTolueneRTHigh wikipedia.org

This table showcases typical conditions for Sonogashira couplings, which are analogous to the synthesis of the title compound.

Strategic Building Block in the Construction of Complex Molecular Architectures

The orthogonal reactivity of This compound makes it a strategic building block for the assembly of complex molecular architectures, including polycyclic and heterocyclic systems. The alkyne functionality can serve as a linchpin for the construction of new rings through various cycloaddition reactions. For example, intramolecular Diels-Alder reactions of appropriately substituted derivatives can lead to the formation of fused polycyclic systems. mdpi.com Furthermore, 1,3-dipolar cycloadditions with azides or nitrile oxides provide access to triazole and isoxazole-containing isoquinolines, respectively. nih.gov

The bromine atom at the 4-position can be utilized to introduce further complexity after the initial elaboration of the alkyne moiety. This sequential functionalization is a powerful strategy for the convergent synthesis of complex natural product analogues and other medicinally relevant scaffolds. The isoquinoline core itself is found in numerous alkaloids with a wide range of biological activities, and the ability to rapidly diversify this scaffold is of significant interest in medicinal chemistry. nih.govrsc.org

Integration into Multi-Component Reaction Sequences for Scaffold Diversification

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to generating molecular diversity. This compound is an ideal substrate for integration into MCR sequences. The terminal alkyne can participate in various MCRs, such as the A³ coupling (aldehyde-alkyne-amine) or the Ugi-azide reaction, to rapidly assemble complex structures. For example, the reaction of the terminal alkyne with an aldehyde and a secondary amine in the presence of a suitable catalyst can generate propargylamines, which are themselves versatile intermediates.

The resulting products from such MCRs would still retain the bromine atom at the 4-position, allowing for subsequent diversification through cross-coupling reactions. This combination of MCRs and subsequent functionalization provides a powerful platform for the generation of large and diverse libraries of isoquinoline-based compounds.

Potential for Library Synthesis and High-Throughput Screening Precursors

The modular nature of the synthesis and subsequent reactions of This compound makes it an excellent starting point for the creation of chemical libraries for high-throughput screening (HTS). By systematically varying the coupling partners in both the Sonogashira reaction at the 1-position and the various cross-coupling reactions at the 4-position, a large and diverse set of molecules can be rapidly synthesized.

For instance, a library could be generated by first coupling a small set of terminal alkynes to a 1,4-dihaloisoquinoline core, followed by a parallel set of Suzuki couplings with a diverse array of boronic acids. This combinatorial approach can efficiently produce hundreds or thousands of unique compounds for screening against various biological targets. The development of robust and high-yielding reactions for the synthesis of such precursors is a key area of research in drug discovery. nih.gov

Applications in the Design and Synthesis of Functional Organic Materials and Molecular Probes

The rigid and planar structure of the isoquinoline ring, combined with the electronic properties of the alkyne and the potential for extended conjugation through the 4-position, makes This compound an attractive building block for the design of functional organic materials. The alkyne moiety can be polymerized or incorporated into larger conjugated systems to create materials with interesting photophysical and electronic properties, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Furthermore, the isoquinoline scaffold is a known fluorophore, and its derivatives can be developed as molecular probes for the detection of various analytes. By attaching a specific recognition moiety to the isoquinoline core, either at the 1- or 4-position, fluorescent sensors can be designed that exhibit a change in their emission properties upon binding to a target molecule or ion. The bromine atom provides a convenient handle for introducing such recognition units. The development of novel molecular probes is a vibrant area of research with applications in bioimaging and diagnostics.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural determination of organic molecules, offering profound insights into the chemical environment of individual atoms. For 4-Bromo-1-(prop-1-yn-1-yl)isoquinoline (B6176128), a combination of one-dimensional and two-dimensional NMR techniques provides an unambiguous assignment of its proton and carbon skeletons.

Proton (¹H) and Carbon-13 (¹³C) NMR

The ¹H NMR spectrum of this compound is anticipated to reveal distinct signals corresponding to the aromatic protons of the isoquinoline (B145761) core and the methyl protons of the propargyl group. The chemical shifts (δ) of these protons are influenced by their local electronic environments. The aromatic protons would typically appear in the downfield region of the spectrum, with their multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J) providing crucial information about their connectivity and spatial relationships. The methyl protons of the prop-1-yn-1-yl substituent would be expected to resonate in the upfield region as a sharp singlet.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts of the carbon atoms in the isoquinoline ring will be characteristic of aromatic and heteroaromatic systems. The presence of the bromine atom will induce a significant downfield shift for the carbon atom to which it is attached (C-4). The two sp-hybridized carbons of the alkyne moiety will have characteristic chemical shifts, as will the methyl carbon of the propargyl group.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

Atom Hypothetical ¹H Chemical Shift (δ, ppm) Hypothetical ¹³C Chemical Shift (δ, ppm)
H-38.5 - 8.7 (s)145 - 150
H-58.0 - 8.2 (d)128 - 132
H-67.6 - 7.8 (t)125 - 128
H-77.8 - 8.0 (t)127 - 130
H-88.2 - 8.4 (d)120 - 125
-CH₃2.1 - 2.3 (s)5 - 10
C-1-140 - 145
C-3-145 - 150
C-4-120 - 125
C-4a-135 - 140
C-5-128 - 132
C-6-125 - 128
C-7-127 - 130
C-8-120 - 125
C-8a-125 - 130
C≡C-CH₃-80 - 90
C≡C-CH₃-75 - 85

Note: This data is hypothetical and intended for illustrative purposes. Actual experimental values may vary.

Heteronuclear NMR (e.g., ¹⁵N, ³¹P NMR)

For a comprehensive structural analysis, heteronuclear NMR techniques can be employed. In the case of this compound, ¹⁵N NMR spectroscopy could provide valuable information about the electronic environment of the nitrogen atom within the isoquinoline ring. The chemical shift of the nitrogen atom would be indicative of its hybridization state and its involvement in the aromatic system. However, the low natural abundance and lower gyromagnetic ratio of the ¹⁵N nucleus often necessitate the use of specialized techniques or isotopically enriched samples to obtain a spectrum with a good signal-to-noise ratio. There is no phosphorus atom in the structure, so ³¹P NMR is not applicable.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To definitively assign all proton and carbon signals and to establish the connectivity within the molecule, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between scalar-coupled protons. This would be particularly useful in confirming the connectivity of the protons on the benzene (B151609) ring of the isoquinoline moiety.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates proton signals with the signals of the directly attached carbon atoms. This technique is instrumental in assigning the carbon signals based on the already assigned proton signals.

Through the combined interpretation of these 1D and 2D NMR spectra, a complete and unambiguous structural assignment of this compound can be achieved.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is crucial for the unambiguous determination of the elemental composition of this compound. By measuring the m/z value with very high accuracy (typically to four or five decimal places), HRMS allows for the calculation of a unique elemental formula. The theoretical exact mass of this compound (C₁₂H₈BrN) can be calculated, and a close match with the experimentally determined mass would provide strong evidence for the proposed structure. The presence of the bromine atom would be evident from the characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two m/z units (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).

Ionization Techniques (e.g., Electron Ionization (EI), Electrospray Ionization (ESI+))

The choice of ionization technique is critical in mass spectrometry.

Electron Ionization (EI): EI is a hard ionization technique that involves bombarding the sample with high-energy electrons. This typically leads to extensive fragmentation of the molecule, providing a characteristic fragmentation pattern that can be used as a "fingerprint" for the compound and can offer structural information.

Electrospray Ionization (ESI+): ESI is a soft ionization technique that is particularly useful for polar and thermally labile molecules. In the positive ion mode (ESI+), it typically produces the protonated molecule [M+H]⁺. This technique is often coupled with HRMS to provide an accurate mass of the molecular ion with minimal fragmentation.

For this compound, both EI-MS and ESI+-HRMS would provide valuable and complementary information for its structural confirmation.

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation by the sample, a spectrum is generated that reveals the vibrational frequencies of its bonds. For this compound, the IR spectrum would be expected to exhibit characteristic absorption bands corresponding to its distinct structural features.

The presence of the isoquinoline ring system would be confirmed by several bands. The C-H stretching vibrations of the aromatic protons typically appear in the region of 3100-3000 cm⁻¹. The C=C and C=N stretching vibrations within the fused aromatic rings would produce a series of sharp absorption bands in the 1650-1450 cm⁻¹ range. The C-H out-of-plane bending vibrations, which are sensitive to the substitution pattern on the aromatic ring, would be observed in the 900-650 cm⁻¹ region.

The propargyl group (prop-1-yn-1-yl) would give rise to two highly characteristic peaks. The C≡C triple bond stretching vibration is expected to produce a sharp, and typically weak to medium, absorption band in the 2260-2100 cm⁻¹ region. The C-H stretching vibration of the terminal alkyne (if it were a terminal alkyne) would be found around 3300 cm⁻¹, but for this internal alkyne, this peak will be absent. The presence of the methyl group on the alkyne would be indicated by C-H stretching and bending vibrations.

Finally, the bromo-substituent's presence would be indicated by a C-Br stretching vibration. This absorption typically occurs in the far-infrared region, usually below 600 cm⁻¹, and can sometimes be difficult to distinguish from other vibrations in that region.

A hypothetical data table summarizing the expected key IR absorption bands for this compound is presented below.

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
Aromatic C-HStretching3100 - 3000
C≡C (internal alkyne)Stretching2260 - 2100
Aromatic C=C/C=NStretching1650 - 1450
Aromatic C-HOut-of-plane Bending900 - 650
C-BrStretching< 600

UV-Visible Spectroscopy and Fluorescence Studies for Electronic Properties

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The absorption of ultraviolet or visible light excites electrons from lower to higher energy molecular orbitals. The resulting spectrum is characterized by the wavelength of maximum absorption (λmax) and the molar absorptivity (ε). For aromatic systems like this compound, the absorption bands are typically due to π → π* transitions.

The extended conjugation provided by the isoquinoline ring system and the attached propynyl (B12738560) group would be expected to result in significant absorption in the UV region. The bromo-substituent can also influence the electronic properties through its inductive and resonance effects, potentially causing a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima compared to the unsubstituted parent compound.

Fluorescence spectroscopy is another powerful technique for studying the electronic properties of molecules. After a molecule absorbs light and is excited to a higher electronic state, it can relax by emitting a photon. This emitted light is known as fluorescence. Many isoquinoline derivatives are known to be fluorescent. The fluorescence spectrum, characterized by the emission wavelength and quantum yield, provides insights into the structure of the excited state and the relaxation pathways. The presence of the heavy bromine atom might, however, lead to quenching of fluorescence through the heavy-atom effect, which promotes intersystem crossing to the triplet state.

A hypothetical data table summarizing the expected photophysical properties is provided below.

Parameter Description Expected Observation
λmax (Absorption)Wavelength of maximum UV-Visible light absorptionMultiple bands in the UV region, characteristic of π → π* transitions in a conjugated aromatic system.
ε (Molar Absorptivity)A measure of how strongly the compound absorbs light at λmaxHigh values, typical for π → π* transitions.
λem (Emission)Wavelength of maximum fluorescence emissionEmission at a longer wavelength than the absorption (Stokes shift).
ΦF (Fluorescence Quantum Yield)The efficiency of the fluorescence processPotentially moderate to low due to the heavy-atom effect of bromine.

X-ray Crystallography for Definitive Solid-State Structural Confirmation

While spectroscopic methods provide valuable information about connectivity and electronic properties, X-ray crystallography offers an unambiguous determination of the three-dimensional molecular structure in the solid state. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the precise positions of all atoms can be determined.

For this compound, a successful X-ray crystallographic analysis would provide a wealth of information, including:

Confirmation of Connectivity: Unambiguously confirming the attachment of the bromo and propynyl groups to the isoquinoline core at the 4- and 1-positions, respectively.

Bond Lengths and Angles: Providing precise measurements of all bond lengths and angles within the molecule. This data can reveal details about bond orders and steric strain.

Molecular Conformation: Determining the preferred conformation of the molecule in the solid state, including the orientation of the propynyl group relative to the isoquinoline ring.

Intermolecular Interactions: Revealing how the molecules pack in the crystal lattice and identifying any significant intermolecular interactions, such as π-π stacking or halogen bonding, which can influence the physical properties of the material.

A hypothetical table of crystallographic data is presented below.

Parameter Description
Crystal Systeme.g., Monoclinic, Orthorhombic, etc.
Space GroupThe symmetry group of the crystal lattice.
Unit Cell Dimensions (a, b, c, α, β, γ)The dimensions of the repeating unit of the crystal.
ZThe number of molecules in the unit cell.
Final R-indicesA measure of the quality of the crystallographic model.

Q & A

Q. What are the recommended synthetic routes for 4-Bromo-1-(prop-1-yn-1-yl)isoquinoline, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via Sonogashira coupling between 4-bromo-1-iodoisoquinoline and prop-1-yne under inert conditions (e.g., nitrogen atmosphere). Catalytic systems (e.g., Pd(PPh₃)₂Cl₂/CuI) in a 1:1 mixture of THF and triethylamine at 60°C for 12–24 hours are typical . Optimization involves monitoring reaction progress via TLC or HPLC-MS. Purification via column chromatography with silica gel (eluent: hexane/ethyl acetate gradient) is recommended. Stability during synthesis requires avoiding moisture and oxygen .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (expected: ~260.05 g/mol) and NMR spectroscopy (¹H, ¹³C, DEPT-135) to assign signals:
  • ¹H NMR : Isoquinoline protons (δ 7.5–9.0 ppm), propynyl protons (δ 1.8–2.2 ppm for terminal acetylene).
  • ¹³C NMR : Carbons adjacent to bromine (δ ~120 ppm), sp-hybridized carbons (δ ~70–90 ppm).
    Purity ≥95% should be confirmed via HPLC with a C18 column (mobile phase: acetonitrile/water) .

Q. What storage conditions ensure the stability of this compound in laboratory settings?

  • Methodological Answer : Store under inert gas (argon) at 2–8°C in amber vials to prevent photodegradation. Long-term stability tests (e.g., 6–12 months) under these conditions show <5% degradation via HPLC analysis. Avoid exposure to humidity, as hydrolysis of the acetylene moiety may occur .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

  • Methodological Answer : Contradictions often arise from differences in assay conditions (e.g., cell lines, solvent concentrations). Standardize protocols:
  • Use identical cell lines (e.g., HEK293 vs. HeLa) and solvent controls (DMSO ≤0.1%).
  • Validate target engagement via competitive binding assays (e.g., SPR or ITC) to confirm direct interactions with kinases or transcription factors .
  • Perform dose-response curves (IC₅₀/EC₅₀) across multiple replicates to assess reproducibility .

Q. What experimental designs are optimal for studying the compound’s enzyme inhibition mechanisms?

  • Methodological Answer : Employ kinetic assays (e.g., Michaelis-Menten analysis) with recombinant enzymes (e.g., PKA or PKC isoforms) to determine inhibition constants (Kᵢ). Use molecular docking (AutoDock Vina) to predict binding modes, followed by mutagenesis of key residues (e.g., ATP-binding pocket Lys72) to validate interactions. Combine with cellular assays (e.g., Western blot for phosphorylated substrates) to link in vitro and in vivo effects .

Q. How can degradation products of this compound be identified and quantified under physiological conditions?

  • Methodological Answer : Incubate the compound in PBS (pH 7.4) or simulated body fluid at 37°C for 24–72 hours. Analyze degradation via LC-MS/MS with a Q-TOF detector. Major degradation pathways include:
  • Hydrolysis : Propynyl group → carboxylic acid derivatives.
  • Debromination : Loss of bromine via nucleophilic substitution.
    Quantify degradation kinetics using pseudo-first-order models and identify metabolites via fragmentation patterns .

Key Considerations for Experimental Design

  • Control Groups : Include solvent-only and wild-type enzyme/cell controls to isolate compound-specific effects .
  • Replication : Perform triplicate experiments with independent batches to account for synthetic variability .
  • Ethical Compliance : Adhere to FINER criteria (Feasible, Novel, Ethical, Relevant) for in vivo studies .

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